molecular formula C22H19F2N7O2 B3413430 2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 946229-92-1

2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B3413430
CAS No.: 946229-92-1
M. Wt: 451.4 g/mol
InChI Key: VCWRYHLZKKSHMJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring.

    Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the fluorophenyl groups: The fluorophenyl groups are attached via electrophilic aromatic substitution reactions.

    Final coupling: The final step involves coupling the fluorophenoxy and piperazinyl moieties to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has shown promise in biological assays for its anticancer, anti-inflammatory, and antimicrobial activities.

    Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents, particularly for cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is unique compared to other similar compounds due to its specific structural features and biological activities . Similar compounds include :

    1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These compounds share the triazolopyrimidine core but differ in their substituents and biological activities.

    1,2,4-Triazole-containing scaffolds: These compounds have a similar triazole ring but differ in their overall structure and applications.

    Fluorophenyl derivatives: These compounds contain fluorophenyl groups but may have different core structures and properties.

The uniqueness of this compound lies in its combination of the triazolopyrimidine core, piperazine ring, and fluorophenyl groups, which contribute to its diverse biological activities .

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O2/c23-15-1-5-17(6-2-15)31-22-20(27-28-31)21(25-14-26-22)30-11-9-29(10-12-30)19(32)13-33-18-7-3-16(24)4-8-18/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWRYHLZKKSHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

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